2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline
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Overview
Description
2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline typically involves the reaction of 4-(trifluoromethyl)benzenecarbaldehyde with 3-(trifluoromethyl)-2-quinoxalinylhydrazine. The reaction is usually carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups such as amines.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The hydrazone linkage can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but differs in its overall structure and functional groups.
4-(trifluoromethyl)benzenecarbaldehyde: Similar in structure but lacks the hydrazone linkage and quinoxalinyl group.
Uniqueness
2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline is unique due to the combination of trifluoromethyl groups, a hydrazone linkage, and a quinoxalinyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N4/c18-16(19,20)11-7-5-10(6-8-11)9-24-27-15-14(17(21,22)23)25-12-3-1-2-4-13(12)26-15/h1-9H,(H,26,27)/b24-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMVXTYBMTYPL-PGGKNCGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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